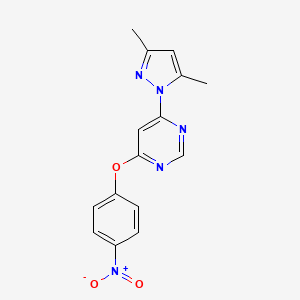
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine, also known as FN1, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development. This compound is a benzimidazole derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has shown potential applications in various fields of scientific research. In cancer research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid protein.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. Inflammation research has shown that N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine can inhibit the activation of NF-κB signaling pathway, which is responsible for the production of inflammatory cytokines. In neurodegenerative disorder research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to activate the Nrf2 signaling pathway, which protects neurons from oxidative stress.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to have various biochemical and physiological effects. In cancer research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to induce apoptosis and inhibit angiogenesis. Inflammation research has shown that N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments include its high potency and specificity, as well as its ability to inhibit various enzymes and signaling pathways. However, the limitations of using N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments include its low solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
For research on N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine include the development of more potent and selective derivatives, the identification of biomarkers for response prediction, and the development of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine-based therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine involves the reaction of 4-fluoroaniline with 2-aminomethylbenzimidazole in the presence of a catalyst. The reaction takes place under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-18-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFJHSNGOKYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)

![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)




![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)